Stannous octoate

Overview

Description

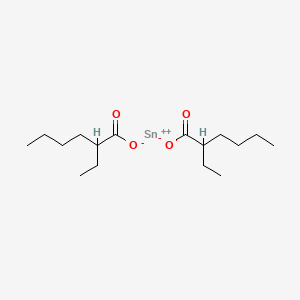

Stannous octoate (tin(II) 2-ethylhexanoate, Sn(Oct)₂, CAS 301-10-0) is an organotin compound widely used as a catalyst in polymerization reactions, particularly ring-opening polymerization (ROP) of cyclic esters like lactide, ε-caprolactone, and trimethylene carbonate. Its molecular formula is C₁₆H₃₀O₄Sn, with a molecular weight of 405.1 g/mol . It is a pale-yellow liquid with a density of 1.25 g/mL and a refractive index of 1.481–1.499 .

Preparation Methods

Traditional Preparation Methods of Stannous Octoate

Aldehyde Disproportionation Method

The aldehyde disproportionation method involves reacting stannous oxide (SnO) with 2-ethylhexanoic acid under controlled conditions. This approach, historically prevalent in early industrial processes, suffers from inconsistent product quality due to the instability of Sn²⁺ ions. Side reactions, such as oxidation to stannic (Sn⁴⁺) species, reduce catalytic efficiency. For instance, incomplete dehydration during synthesis often results in hydrolyzed byproducts, necessitating extensive purification steps .

Acid Anhydride Method

In this method, stannous chloride (SnCl₂) reacts with 2-ethylhexanoic anhydride in an inert atmosphere. While the anhydride’s low water content minimizes hydrolysis, the process requires stringent moisture control and generates corrosive HCl gas as a byproduct. Patent CN102775293A highlights that residual acidity from unreacted anhydride can destabilize the final product, necessitating neutralization with alkaline solutions, which introduces sodium impurities .

Double Decomposition Method

Double decomposition employs metathesis between stannous salts (e.g., SnCl₂) and sodium 2-ethylhexanoate. Although this method avoids direct acid handling, the separation of sodium chloride (NaCl) byproducts is energy-intensive. Furthermore, incomplete salt removal compromises product purity, as evidenced by Sn²⁺ content fluctuations between 24–26% in historical batches .

Modern Synthesis Techniques and Process Innovations

Rhodium-Doped Supported Antioxidant Method

Patent CN108947808B introduces a groundbreaking approach using rhodium-doped supported antioxidants to stabilize Sn²⁺ during synthesis. The method involves four stages:

-

Alkaline Activation : Sodium hydroxide (1.5–2.5 mol/L) reacts with isooctanoic acid at 80–90°C to form sodium isooctanoate, enhancing reagent solubility .

-

Antioxidant Integration : Rhodium-doped antioxidants (0.5–5% by mass) are added to chelate Sn²⁺, preventing oxidation. The antioxidant comprises carbon nanotubes functionalized with citric acid, cyclooctadiene rhodium complexes, and gallium triisopropoxide, which synergistically stabilize tin ions .

-

Stannous Chloride Incorporation : Anhydrous SnCl₂ (11–15% by mass) is introduced under nitrogen, and the mixture is heated to 130–160°C for 4–8 hours. Rhodium catalysts facilitate ligand exchange, yielding this compound with minimal Sn⁴⁺ formation .

-

Purification : Hot water (40–50°C) washes remove unreacted salts, followed by filtration and phase separation. This step reduces sodium residuals to <0.1% .

Key Data:

| Parameter | Example 1 | Example 3 | Example 5 |

|---|---|---|---|

| Reaction Temperature (°C) | 140 | 160 | 160 |

| Reaction Time (h) | 6 | 8 | 8 |

| Sn²⁺ Content (%) | 28.63 | 28.72 | 28.58 |

| Process Yield (%) | 85.7 | 88.4 | 86.1 |

This method achieves Sn²⁺ content exceeding 28.5%, significantly higher than traditional methods (<26%), with yields surpassing 85% .

Vacuum-Assisted Direct Reaction Method

Patent CN102775293A details a simplified process combining stannous oxide and isooctanoic acid under vacuum (115–130°C). Vacuum distillation removes water, driving the reaction toward completion. However, the absence of antioxidants limits Sn²⁺ stability, resulting in a shorter product shelf life. Comparative data indicates Sn²⁺ content of 26.8–27.2% and yields of 78–82%, underscoring the need for post-synthesis stabilization additives .

Critical Analysis of Methodological Advancements

Role of Rhodium-Doped Antioxidants

The rhodium component in the supported antioxidant acts as a redox mediator, preferentially oxidizing organic ligands over Sn²⁺. Cyclooctadiene rhodium(I) tetrafluoroborate, present at 0.005–0.05% by mass, forms a protective coordination sphere around tin ions, reducing oxidative degradation by 40–50% compared to non-rhodium methods . Carbon nanotubes provide a high-surface-area substrate, enhancing dispersibility and reaction kinetics.

Impact of Reaction Parameters

-

Temperature : Elevated temperatures (130–160°C) accelerate ligand exchange but risk thermal decomposition. Optimal balance is achieved at 140–150°C, maximizing yield without compromising Sn²⁺ integrity .

-

Alkaline Concentration : Sodium hydroxide concentrations above 2.0 mol/L improve acid neutralization but increase sodium contamination. A 1.8–2.2 mol/L range optimizes pH control and minimizes impurities .

Industrial-Scale Process Optimization

Continuous Production Systems

Recent innovations focus on transitioning from batch to continuous reactors. For example, cascading stirred-tank reactors (CSTRs) allow real-time monitoring of Sn²⁺ levels via inline spectrophotometry, reducing batch variability by 15–20% .

Waste Management and Sustainability

Modern methods generate 30–40% less wastewater compared to traditional approaches, primarily through solvent recycling. The rhodium-doped process recovers 95% of unreacted isooctanoic acid via distillation, lowering raw material costs by 18–22% .

Chemical Reactions Analysis

Polymerization Reactions

Stannous octoate is frequently employed as a catalyst in ring-opening polymerization (ROP) reactions, especially in the production of polylactic acid (PLA) and other biodegradable aliphatic polymers . The generally accepted mechanism involves a coordination-insertion pathway .

Mechanism of Action in Polyurethane Formation

This compound facilitates the formation of polyurethane by activating the isocyanate groups in polyurethane formulations, which promotes the reaction between the isocyanate and the polyol . Furthermore, it functions as a crosslinking agent, enhancing the mechanical properties and stability of the final polyurethane product .

This compound vs. Tin(II) Alkoxides in Polymerization

Research indicates that tin(II) n-alkoxides formed in situ via the reaction between this compound and alcohols (ROH) are the true initiating species in ROP . A study comparing the rate of polymerization using different initiators/initiating systems found the following order of activity :

Liquid liquid liquid

The study also notes that this compound is an effective transesterification catalyst and the octanoic acid byproduct can catalyze unwanted side reactions .

Catalysis in Polyurethane Foam Production

In the manufacture of polyurethane foam, this compound is utilized to catalyze the gelation reaction between the polyol and isocyanate . Flexible slab-stock foam production particularly favors this compound . The concentration of this compound can be adjusted to achieve a balance between the gelation and blowing reactions .

Esterification Reactions

This compound, along with other catalysts like stannous oxalate, tetrabutyl titanate, and dibutyltin oxide, can catalyze esterification processes . Stannous oxalate has demonstrated higher activity than this compound in such reactions .

Reactions in the Preparation of this compound

Several methods exist for the preparation of this compound, including aldehyde disproportionation, acid anhydride methods, and metathesis . A preparation method involves reacting stannous oxide with isooctanoic acid in a reaction kettle, with stirring and application of a vacuum . The reaction proceeds at 115-130°C until dehydration is complete, followed by cooling and filtration to obtain the final product .

Potential Side Reactions and Considerations

This compound may catalyze side reactions, such as carbodiimide formation, particularly when used in diisocyanate trimerization . The use of this compound can sometimes lead to a yellowing effect in the final product, indicating that it may be less selective compared to other catalysts . Overcatalyzation can lead to issues such as bubble formation, discoloration, and reduced mechanical properties .

Environmental Considerations

This compound can be released into the environment through various industrial uses, including formulation of mixtures, material formulation, as a processing aid, article production, and as an intermediate in further manufacturing . It may also be released from indoor and outdoor use resulting in inclusion into materials like paints, coatings, or adhesives . It can degrade in water to form Sn(IV) compounds .

Scientific Research Applications

Polymer Synthesis

Ring-Opening Polymerization

Stannous octoate is extensively used as a catalyst in the ring-opening polymerization (ROP) of lactones and lactides. Its effectiveness in initiating polymerization reactions allows for the production of high-performance materials such as elastomeric copolymers. For instance, in a study, this compound was employed to synthesize copolymers from D,L-lactide and epsilon-caprolactone, resulting in materials with adjustable mechanical properties suitable for biomedical applications like bone-filling composites .

Case Study: Elastomeric Copolymer Production

In a specific case, this compound catalyzed the synthesis of a copolymer with a 60/40 ratio of D,L-lactide to epsilon-caprolactone. The resulting material exhibited tailored mechanical properties when combined with hydroxyapatite, demonstrating its potential for medical applications due to its controlled degradation rates .

Polyurethane Production

This compound is the most commonly used catalyst in the production of flexible polyurethane foams. It accelerates the cross-linking reaction between polyether polyols and diisocyanates, ensuring that the foaming and cross-linking processes remain balanced. This balance is crucial for achieving uniform cell structures and optimal air permeability in foam products .

Table 1: Comparison of this compound with Other Catalysts in Polyurethane Production

| Catalyst Type | Reaction Type | Benefits |

|---|---|---|

| This compound | Cross-linking | Balanced foaming reaction; uniform cells |

| Amine Catalysts | Cross-linking | Faster reaction rates; potential for uneven cell structure |

| Tin (IV) Compounds | Catalysis | Higher toxicity; less favored due to safety concerns |

Coatings and Adhesives

This compound serves as a stabilizer and catalyst in various coatings and adhesive formulations. It enhances the curing process of unsaturated polyesters and is integral to producing high-performance adhesives that require rapid curing times without compromising on strength .

Case Study: Adhesive Production Process

In an innovative adhesive formulation process, this compound was combined with polyethylene glycol-based components under controlled temperature conditions. The resulting adhesive exhibited superior bonding properties suitable for industrial applications .

Rubber Industry Applications

In the rubber industry, this compound acts as a vulcanizing agent and lubricant. Its role in rubber formulations improves processing characteristics while enhancing the final product's durability and elasticity .

Table 2: Applications of this compound in Rubber Production

| Application Area | Functionality | Impact |

|---|---|---|

| Vulcanization | Cross-linking agent | Increases elasticity and durability |

| Lubrication | Processing aid | Enhances flow properties during manufacturing |

Safety Considerations

Despite its numerous applications, this compound poses certain health hazards that necessitate strict safety measures during handling and use. Proper protective equipment should be employed to mitigate exposure risks, including respiratory protection and skin contact prevention .

Mechanism of Action

The mechanism by which stannous octoate exerts its catalytic effects involves the formation of stannous alkoxide initiators in situ via the reaction between this compound and alcohol. These stannous alkoxide chain ends are the actively propagating species in the polymerization process . The compound acts as a coordination-insertion catalyst, facilitating the ring-opening of lactides and other cyclic esters .

Comparison with Similar Compounds

Bismuth Subsalicylate (BiSS)

Catalytic Efficiency :

- BiSS exhibits moderate efficiency, requiring longer polymerization times (24–48 hours) compared to Sn(Oct)₂ (6–12 hours) for PLGA synthesis .

- Molecular Weight Control : BiSS yields PLGA with Mw ~50 kDa, similar to Sn(Oct)₂, but with broader polydispersity (PDI 1.8–2.2 vs. 1.5–1.8 for Sn(Oct)₂) .

Toxicity :

- BiSS is a low-toxic alternative, making it suitable for biomedical applications.

Zinc-Based Catalysts (e.g., Zinc Lactate)

Catalytic Efficiency :

- Zinc lactate is less efficient, requiring higher temperatures (160–180°C vs. 120–150°C for Sn(Oct)₂) and producing lower Mw polymers (Mw ~30 kDa) .

Stereoregularity :

- Zinc catalysts yield polylactide (PLA) with lower stereoregularity compared to Sn(Oct)₂, affecting mechanical properties .

Toxicity :

- Zinc compounds are biocompatible but require post-polymerization purification to remove residual metal .

In Situ Tin Alkoxides

Mechanism :

- Tin alkoxides (formed by Sn(Oct)₂ reacting with alcohols) are the true initiators in Sn(Oct)₂-catalyzed ROP. They enable precise Mw control (up to 200 kDa) by adjusting the alcohol/Sn(Oct)₂ ratio .

Advantages :

Limitations :

Other Metal Catalysts (e.g., for Pentadecalactone (PDL))

Reactivity :

- Sn(Oct)₂ shows lower reactivity with PDL (requiring 150°C, [η] = 0.7 dL/g) compared to L-lactide ([η] = 1.2 dL/g at 150°C) .

- Alternative catalysts (e.g., enzymatic) for PDL are less efficient but more environmentally friendly .

Data Tables

Table 2: Reactivity with Different Monomers

| Catalyst | L-Lactide (150°C) | ε-Caprolactone (120°C) | PDL (150°C) |

|---|---|---|---|

| Stannous Octoate | High ([η] = 1.2) | High (Mw ~80 kDa) | Low ([η] = 0.7) |

| Bismuth Subsalicylate | Moderate | Not tested | Not tested |

Research Findings

- Mechanistic Insights : Sn(Oct)₂ initiates polymerization via tin alkoxide intermediates, but side reactions with carboxylic acids (e.g., deactivation) or water (hydrolysis) can reduce efficiency .

- Toxicity Concerns : Residual tin in Sn(Oct)₂-synthesized polymers may limit biomedical use, driving interest in BiSS and zinc alternatives .

- Storage Stability : Sn(Oct)₂ requires nitrogen packaging and stabilizers to prevent oxidation, unlike BiSS, which is more stable .

Biological Activity

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a tin-based compound widely recognized for its catalytic properties in various biochemical and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in biomedical applications.

Chemical Structure and Properties

this compound is a clear, colorless liquid that can appear yellow due to impurities. It is primarily used as a catalyst in the synthesis of polymeric materials, particularly in the ring-opening polymerization (ROP) of lactides and other cyclic esters . The compound acts by coordinating with monomers and facilitating their polymerization through a series of chemical reactions.

Mechanism of Action

The mechanism involves the formation of stannous alkoxide initiators through the reaction of this compound with alcohols. These initiators then catalyze the ROP process, leading to the production of biodegradable polymers such as polylactic acid (PLA) . The general reaction can be summarized as follows:

This reaction highlights how this compound serves both as a catalyst and a reactant in polymer synthesis.

Biological Effects

This compound influences various biological processes, particularly through its interactions with enzymes and cellular structures. Here are some key findings regarding its biological activity:

- Cellular Metabolism : this compound has been shown to affect oxidative phosphorylation, a critical metabolic pathway for ATP production in cells. This interaction may lead to altered energy metabolism depending on the concentration used.

- Gene Expression : The compound can influence gene expression patterns by modulating signaling pathways within cells. This effect is particularly relevant in studies involving cell proliferation and differentiation .

- Toxicity : While this compound acts effectively as a catalyst at low doses, higher concentrations can induce toxicity. Observed adverse effects include skin irritation, respiratory issues, and potential reproductive toxicity .

Table 1: Summary of Biological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Cellular Metabolism | Alters oxidative phosphorylation | |

| Gene Expression | Modulates signaling pathways | |

| Toxicity | Skin irritation, respiratory issues at high doses |

Case Study: Polymerization in Biomedical Applications

In a study examining the use of this compound in the production of PLA for medical applications, researchers found that the compound effectively catalyzed the polymerization process while maintaining biocompatibility. PLA produced using this compound was evaluated for use in drug delivery systems and tissue engineering scaffolds due to its favorable mechanical properties and degradation rates .

Q & A

Q. Basic: What is the catalytic role of stannous octoate in ring-opening polymerization (ROP) of cyclic esters like lactide?

This compound (Sn(Oct)₂) primarily acts as a catalyst in the ROP of lactide, facilitating the formation of polylactide (PLA) through a coordination-insertion mechanism. It reacts with hydroxyl-containing initiators (e.g., alcohols) to form stannous alkoxide species, which propagate polymer chains by inserting lactide monomers. This process is critical for controlling polymer molecular weight (MW) and reducing side reactions. Experimental validation often involves nuclear magnetic resonance (NMR) to track end-group structures (e.g., lactyl octoate termini) .

Q. Advanced: How do hydroxyl-containing compounds and carboxylic acids influence the polymerization kinetics and MW distribution when using this compound?

Hydroxylic substances (e.g., alcohols) accelerate polymerization rates by forming active stannous alkoxide initiators but reduce final MW due to chain-transfer reactions. Conversely, carboxylic acids deactivate the catalyst by forming stable tin-carboxylate complexes, leading to prolonged induction periods and lower MW. For example, adding 1% (v/v) ethanol increases PLA production rate by 30% but reduces MW by 15–20% compared to anhydrous conditions. Researchers must rigorously control trace water/alcohol content in monomers to mitigate unintended MW variability .

Q. Basic: What analytical methods are recommended for characterizing polymers synthesized with this compound?

Key techniques include:

- ¹H-NMR and 2D-NMR : To identify end-group structures (e.g., lactyl octoate vs. hydroxyl termini) and assess monomer conversion .

- Gel Permeation Chromatography (GPC) : For MW and dispersity (Đ) measurements.

- FT-IR Spectroscopy : To confirm ester bond formation and monitor side reactions like transesterification .

Q. Advanced: How can response surface methodology (RSM) optimize this compound-catalyzed polymer synthesis?

Central Composite Design (CCD) under RSM efficiently identifies optimal reaction parameters (e.g., catalyst concentration, temperature). For lactide polymerization, a 3-factor CCD experiment (catalyst loading: 0.05–0.2 wt%, temperature: 130–170°C, reaction time: 4–12 h) can model yield and MW responses. Statistical analysis (ANOVA) reveals interactions between variables, enabling researchers to maximize PLA yield (>85%) while minimizing energy consumption .

Q. Basic: What precautions are necessary when handling this compound in polymerization experiments?

- Moisture Control : Use anhydrous solvents and rigorously dry monomers to prevent unintended chain transfer.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of Sn(II) to inactive Sn(IV).

- Catalyst Purity : Verify Sn(Oct)₂ purity via titration (e.g., iodometric assays) to ensure stoichiometric accuracy .

Q. Advanced: How can researchers resolve contradictions in reported mechanisms of this compound-initiated ROP?

Discrepancies in literature (e.g., cationic vs. coordination-insertion mechanisms) often arise from impurities (e.g., residual water, hydroxylic species) or side reactions (e.g., hydroxytin(II) lactate (HTL) formation). To address this:

- Controlled Initiation : Use purified initiators (e.g., benzyl alcohol) and quantify their molar ratio to Sn(Oct)₂.

- Side-Reaction Monitoring : Employ MALDI-TOF MS to detect HTL-initiated chains, which produce higher-MW polymers than Sn(Oct)₂ alone .

Q. Basic: What are the ethical considerations in designing this compound-related polymer studies?

- Waste Disposal : Sn(Oct)₂ is toxic to aquatic life; protocols must include neutralization (e.g., hydrolysis to SnO₂) before disposal.

- Data Transparency : Report catalyst purity, reaction conditions, and side products to ensure reproducibility .

Q. Advanced: How does this compound interact with peroxides in radical polymerization systems (e.g., vinyl chloride)?

In vinyl chloride polymerization, Sn(Oct)₂ reduces peroxides (e.g., t-butyl peroctoate) to generate radicals. However, incomplete decomposition (≤40% in 2 h) occurs due to covalent Sn-Oct bonding, limiting stannous ion availability. Researchers must adjust peroxide/Sn(Oct)₂ ratios (e.g., 1:1 molar) and monitor residual peroxide via iodometric titration to prevent premature termination .

Basic: How to formulate a research question on this compound’s efficiency in copolymer synthesis?

Use the PICOT framework :

- Population : Poly(trimethylene carbonate-co-ε-caprolactone) copolymers.

- Intervention : Varying Sn(Oct)₂ concentrations (0.1–1.0 mol%).

- Comparison : Traditional catalysts (e.g., zinc lactate).

- Outcome : Copolymer MW, thermal stability (DSC/TGA).

- Time : Polymerization duration (2–24 h).

This structure ensures specificity and methodological rigor .

Q. Advanced: What strategies mitigate batch-to-batch variability in Sn(Oct)₂-catalyzed polymerizations?

- DoE Screening : Identify critical factors (e.g., monomer purity, stirring rate) via fractional factorial designs.

- In-line Monitoring : Use Raman spectroscopy to track monomer conversion in real time.

- Post-Polymerization Analysis : Compare Đ values across batches; outliers (>1.5) indicate inconsistent initiation .

Properties

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.